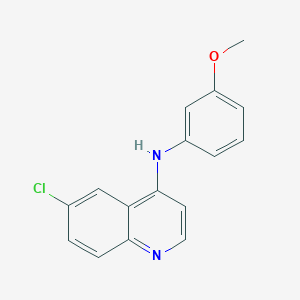
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is a chemical compound. It’s a derivative of quinoline, which is a well-known nitrogenous tertiary base . Quinoline derivatives have been used in various fields due to their versatility .
Synthesis Analysis
The synthesis of quinoline derivatives has been a topic of interest in recent years . For instance, quinolinyl-pyrazoles were synthesized through new strategies on par with the reported methods . An antimicrobial pyrazole-tethered quinolines were prepared through an intermediate compound .Molecular Structure Analysis
The molecular structure of “6-chloro-N-(3-methoxyphenyl)quinolin-4-amine” is represented by the molecular formula C16H13ClN2O. It’s a derivative of quinoline, which contains a hetero nucleus with the chemical formula C9H7N .Chemical Reactions Analysis
Quinoline derivatives have been known to undergo various chemical reactions. For instance, a compound was treated with hydrazine to yield corresponding novel quinoline-appended pyrazoles .Applications De Recherche Scientifique
Antimicrobial Properties
A study by El-Gamal, Hagrs, and Abulkhair (2016) synthesized a range of quinoline derivatives and evaluated their antimicrobial activity. They found that certain compounds exhibited moderate activities against a wide range of selected organisms, such as Gram-positive and Gram-negative bacteria, and fungi. This indicates the potential of quinoline derivatives, like 6-chloro-N-(3-methoxyphenyl)quinolin-4-amine, in antimicrobial applications (El-Gamal, Hagrs, & Abulkhair, 2016).
Synthesis and Cytotoxicity
The synthesis and cytotoxicity of quinoline derivatives were explored by Helissey, Giorgi-Renault, Renault, and Cros (1989). They synthesized 4-chloro-8-methoxy-11H-indolo[3,2-c]quinoline and evaluated its cytotoxicity, indicating the significance of these compounds in the development of potential therapeutic agents (Helissey et al., 1989).
Vibrational and Theoretical Studies
Mıhçıokur and Özpozan (2015) conducted vibrational and theoretical studies on a quinazolin-4-amine derivative, highlighting the importance of such studies in understanding the properties and potential applications of quinoline compounds (Mıhçıokur & Özpozan, 2015).
Green Chemistry Applications
Patra (2021) reported on the solvent-free and catalyst-free synthesis of 6H-chromeno[4,3-b]quinolin-6-ones, showcasing the application of green chemistry principles in the synthesis of quinoline derivatives. This approach aligns with sustainable practices in chemical synthesis (Patra, 2021).
Histamine Receptor Inverse Agonists
Smits, de Esch, Zuiderveld, Broeker, Sansuk, Guaita, Coruzzi, Adami, Haaksma, and Leurs (2008) discovered quinazoline-containing H4 receptor compounds that acted as potent human H4 receptor inverse agonists. This research opens doors for the use of quinoline derivatives in pharmacology, specifically in developing treatments for allergies and inflammation (Smits et al., 2008).
Fluorescent Labeling Reagents
Hirano, Hamase, Fukuda, Tomita, and Zaitsu (2004) identified 6-methoxy-4-quinolone as a novel fluorophore with strong fluorescence across a wide pH range, highlighting its potential as a fluorescent labeling reagent in biomedical analysis (Hirano et al., 2004).
Crystal Structure Analysis
Kalita and Baruah (2010) investigated the crystal structure of quinoline derivatives, contributing to the understanding of molecular configurations and potential applications in material science and pharmaceuticals (Kalita & Baruah, 2010).
Propriétés
IUPAC Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClN2O/c1-20-13-4-2-3-12(10-13)19-16-7-8-18-15-6-5-11(17)9-14(15)16/h2-10H,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGRCEDIBQOUOFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-(3-methoxyphenyl)quinolin-4-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

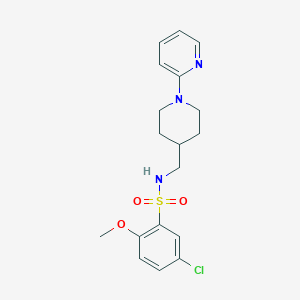
![N-{4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl}-2,4-dichlorobenzamide](/img/structure/B2795667.png)
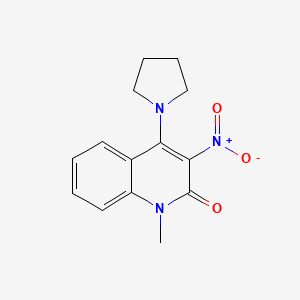
![3,3,3-Trifluoro-2-methyl-2-[(2,2,2-trifluoroacetyl)amino]propanoic acid](/img/structure/B2795671.png)
![N-(3-chloro-4-methylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2795673.png)
![3-allyl-1,7-dimethyl-8-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2795674.png)
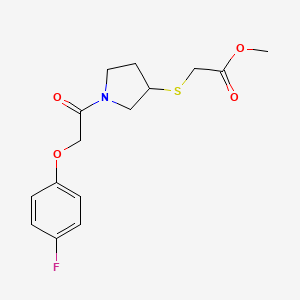
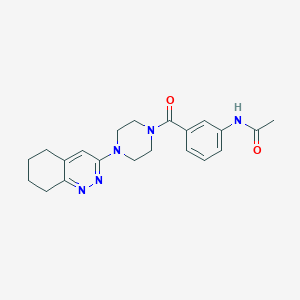
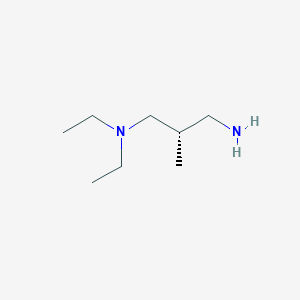
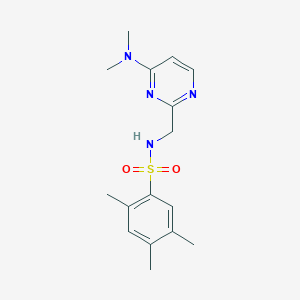
![(Z)-ethyl 2-((4-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2795683.png)
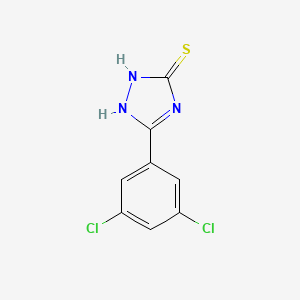
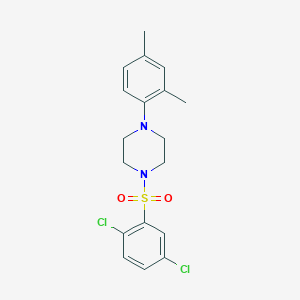
![1,2-diamino-N-(2-methoxyethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2795686.png)